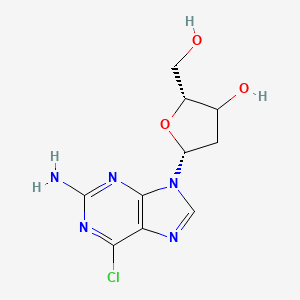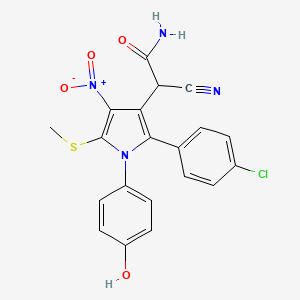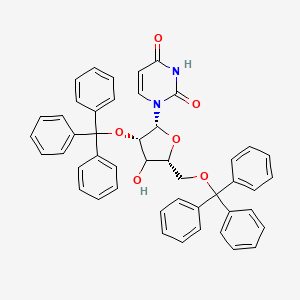
2',5'-Bis-O-(triphenylmethyl)uridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’,5’-Bis-O-(triphenylmethyl)uridine is a uridine analog, which means it is a modified form of uridine. Uridine is a nucleoside that plays a crucial role in the synthesis of RNA. The compound 2’,5’-Bis-O-(triphenylmethyl)uridine has been studied for its potential antiepileptic effects and its ability to act as an anticonvulsant and anxiolytic agent .
Métodos De Preparación
The synthesis of 2’,5’-Bis-O-(triphenylmethyl)uridine typically involves the protection of the hydroxyl groups of uridine with triphenylmethyl (trityl) groups. One common method involves the reaction of uridine with triphenylmethyl chloride in the presence of a base, such as pyridine, to form the protected nucleoside . The reaction conditions usually include room temperature and an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
2’,5’-Bis-O-(triphenylmethyl)uridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to remove the triphenylmethyl protecting groups, yielding uridine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triphenylmethyl groups are replaced by other substituents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
2’,5’-Bis-O-(triphenylmethyl)uridine has several scientific research applications:
Chemistry: It is used as a protected nucleoside in the synthesis of oligonucleotides and other nucleic acid derivatives.
Biology: The compound is studied for its potential antiepileptic and anxiolytic effects, making it a valuable tool in neurological research.
Medicine: Research into its anticonvulsant properties suggests potential therapeutic applications for epilepsy and anxiety disorders.
Industry: The compound can be used in the development of new antihypertensive agents and other pharmaceuticals
Mecanismo De Acción
The mechanism of action of 2’,5’-Bis-O-(triphenylmethyl)uridine involves its interaction with molecular targets in the nervous system. As a uridine analog, it may influence the synthesis and function of RNA, thereby affecting cellular processes. The exact pathways and molecular targets are still under investigation, but its potential to modulate neurotransmitter systems is of particular interest .
Comparación Con Compuestos Similares
2’,5’-Bis-O-(triphenylmethyl)uridine can be compared with other uridine analogs, such as:
3’,5’-Bis-O-(triphenylmethyl)uridine: Another protected nucleoside with similar applications but different protection positions.
5’-O-(triphenylmethyl)uridine: A compound with a single triphenylmethyl group, offering different reactivity and protection properties.
The uniqueness of 2’,5’-Bis-O-(triphenylmethyl)uridine lies in its specific protection pattern, which provides distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C47H40N2O6 |
|---|---|
Peso molecular |
728.8 g/mol |
Nombre IUPAC |
1-[(2R,3S,5R)-4-hydroxy-3-trityloxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C47H40N2O6/c50-41-31-32-49(45(52)48-41)44-43(55-47(37-25-13-4-14-26-37,38-27-15-5-16-28-38)39-29-17-6-18-30-39)42(51)40(54-44)33-53-46(34-19-7-1-8-20-34,35-21-9-2-10-22-35)36-23-11-3-12-24-36/h1-32,40,42-44,51H,33H2,(H,48,50,52)/t40-,42?,43+,44-/m1/s1 |
Clave InChI |
DHKUAWARIDEGPI-CLSZMSPASA-N |
SMILES isomérico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@@H]4C([C@@H]([C@@H](O4)N5C=CC(=O)NC5=O)OC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)O |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C(C(C(O4)N5C=CC(=O)NC5=O)OC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



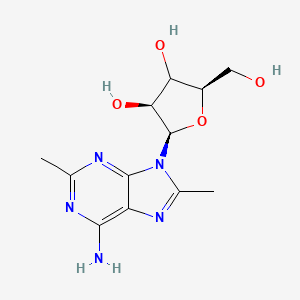
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-4-(hydroxyamino)pyrimidin-2-one](/img/structure/B12408725.png)

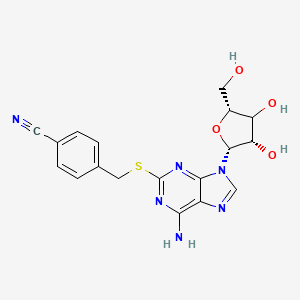
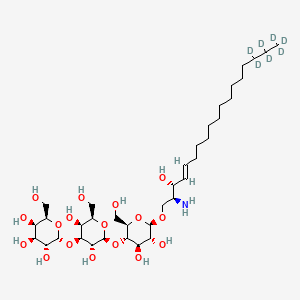
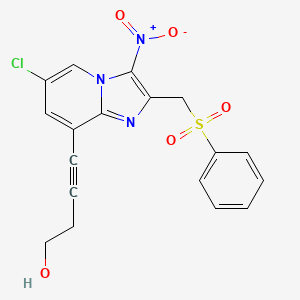
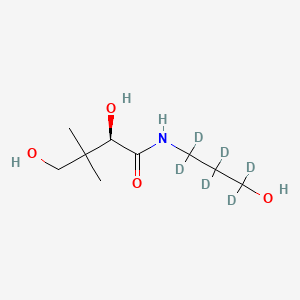
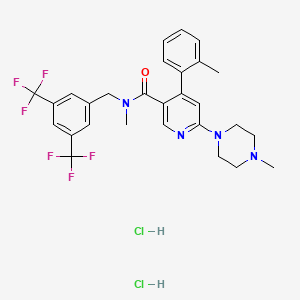
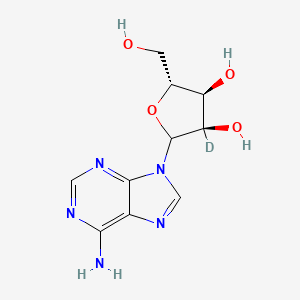

![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12408775.png)
